molecular formula C13H13Cl2N3 B13146739 Acridine-1,7-diaminedihydrochloride

Acridine-1,7-diaminedihydrochloride

Cat. No.: B13146739
M. Wt: 282.17 g/mol
InChI Key: CGEQGFXDJRVVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Acridine-1,7-diaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, acridine derivatives can act as DNA intercalators and inhibit topoisomerase or telomerase enzymes . These reactions are critical for their biological activities, such as anticancer and antimicrobial properties .

Mechanism of Action

The mechanism of action of Acridine-1,7-diaminedihydrochloride primarily involves DNA intercalation . This process disrupts the normal function of DNA and related enzymes, leading to the inhibition of critical biological processes. For example, in cancer treatment, acridine derivatives can inhibit topoisomerase or telomerase enzymes, preventing the replication of cancer cells . The molecular targets and pathways involved in these processes are crucial for the compound’s therapeutic effects.

Properties

Molecular Formula

C13H13Cl2N3

Molecular Weight

282.17 g/mol

IUPAC Name

acridine-1,7-diamine;dihydrochloride

InChI

InChI=1S/C13H11N3.2ClH/c14-9-4-5-12-8(6-9)7-10-11(15)2-1-3-13(10)16-12;;/h1-7H,14-15H2;2*1H

InChI Key

CGEQGFXDJRVVKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C3C=C(C=CC3=NC2=C1)N)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.